An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-5-fluoronicotinic Acid
An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-5-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoronicotinic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility as a pharmaceutical intermediate for a range of high-value drugs, including treatments for diabetes, depression, and tumors, necessitates a comprehensive understanding of its structural characteristics.[1] This guide provides an in-depth analysis of the methodologies employed to elucidate and confirm the structure of 2-Chloro-5-fluoronicotinic acid, ensuring its purity and proper identification for research and development. We will delve into the principles and practical applications of spectroscopic and crystallographic techniques, offering a robust framework for its characterization.
Introduction: The Significance of 2-Chloro-5-fluoronicotinic Acid in Modern Chemistry
2-Chloro-5-fluoronicotinic acid, with the chemical formula C₆H₃ClFNO₂, is a substituted pyridine carboxylic acid.[1][2][3][4] The presence of chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and metabolic stability, making it a valuable scaffold in drug design.[5][6] Its role as an intermediate in the synthesis of novel therapeutic agents underscores the critical importance of unambiguous structural verification.[1][7] This guide will systematically explore the analytical techniques that form the cornerstone of its structural analysis.
Key Physicochemical Properties
A foundational understanding of the physical properties of 2-Chloro-5-fluoronicotinic acid is essential before undertaking its structural analysis.
| Property | Value | Source |
| CAS Number | 38186-88-8 | [1][3][4][8][9] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2][3][4] |
| Molecular Weight | 175.54 g/mol | [1][3][4] |
| Melting Point | 141-142°C | [1] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [1] |
Synthesis and Pathway to Structural Elucidation
The common synthesis of 2-Chloro-5-fluoronicotinic acid often involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid or its esters.[7] Another route involves the hydrolysis of 2-chloro-5-fluoronicotinate.[7] Given these synthetic pathways, potential impurities could include starting materials or regioisomers. Therefore, a multi-faceted analytical approach is crucial for confirming the desired structure.
Below is a generalized workflow for the synthesis and subsequent structural verification of 2-Chloro-5-fluoronicotinic acid.
Figure 1. A generalized workflow for the synthesis and structural analysis of 2-Chloro-5-fluoronicotinic acid.
Spectroscopic Characterization: A Multi-Technique Approach
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms. For 2-Chloro-5-fluoronicotinic acid, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Chloro-5-fluoronicotinic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified 2-Chloro-5-fluoronicotinic acid.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice due to the carboxylic acid proton.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
¹H NMR Spectroscopy The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
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Expected Signals:
-
A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-13 ppm. Its chemical shift can be concentration-dependent and it is exchangeable with D₂O.
-
Two aromatic protons on the pyridine ring. Due to the substitution pattern, these will appear as doublets or doublets of doublets. A reported ¹H NMR in DMSO-d₆ shows signals at δ 8.16 (dd, 1H) and 8.58 (d, 1H).[1] The coupling constants will provide information about the relative positions of the protons.
-
¹³C NMR Spectroscopy The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Expected Signals:
-
Six distinct signals corresponding to the six carbon atoms in the molecule.
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A signal for the carboxylic acid carbon, typically in the range of 160-180 ppm.
-
Signals for the five carbons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.
-
¹⁹F NMR Spectroscopy Fluorine NMR is a highly sensitive technique that will show a single signal for the fluorine atom, confirming its presence. The coupling of the fluorine to adjacent protons and carbons can further confirm its position on the pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Absorption Bands
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O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹). The C-F stretch is typically a strong band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
Expected Results
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (or [M-H]⁻ in negative mode, [M+H]⁺ in positive mode) corresponding to the molecular weight of 175.54 g/mol .[3][4]
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments. This is a definitive confirmation of the presence of chlorine.
Crystallographic Analysis: The Definitive 3D Structure
While spectroscopic methods provide excellent evidence for the structure, X-ray crystallography offers unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow single crystals of 2-Chloro-5-fluoronicotinic acid suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Solve and refine the crystal structure using specialized software.
A workflow for structure determination using spectroscopic and crystallographic data is presented below.
Figure 2. Workflow for the comprehensive structural determination of 2-Chloro-5-fluoronicotinic acid.
Safety and Handling
2-Chloro-5-fluoronicotinic acid is an irritant.[1] It is important to handle this compound with appropriate safety precautions in a well-ventilated area, such as a fume hood.
-
Hazard Statements:
-
Precautionary Measures:
Conclusion
The structural analysis of 2-Chloro-5-fluoronicotinic acid is a critical step in its application in research and development, particularly in the pharmaceutical industry. A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry provides a comprehensive picture of its molecular structure. For absolute confirmation, single-crystal X-ray diffraction is the gold standard. By following the protocols and understanding the expected outcomes outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent work.
References
-
2-Chloro-5-fluoronicotinic acid - ChemBK. (2024-04-10). Retrieved from [Link]
-
2-CHLORO-5-FLUORONICOTINI... - ChemBK. (2024-04-09). Retrieved from [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (CN100355732C). Google Patents.
-
Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (US5204478A). Google Patents.
-
2-Chloro-5-fluoroisonicotinic acid. (2017-07-19). Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-15). YouTube. Retrieved from [Link]
-
Problems from Previous Years' Exams. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 38186-88-8 | 2-Chloro-5-fluoronicotinic acid - Moldb [moldb.com]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 8. novasynorganics.com [novasynorganics.com]
- 9. 38186-88-8 Cas No. | 2-Chloro-5-fluoronicotinic acid | Apollo [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. punchout.medline.com [punchout.medline.com]

